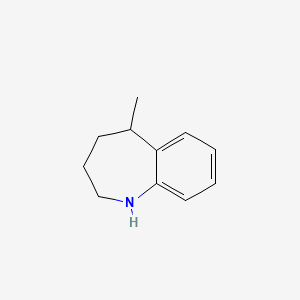

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Vue d'ensemble

Description

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, in which the azepine ring is annulated with the benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .

Synthesis Analysis

The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves several steps. A study was carried out on the direction of 1,2,3,4-tetrahydroisoquinolinium quaternary salt rearrangements by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .Molecular Structure Analysis

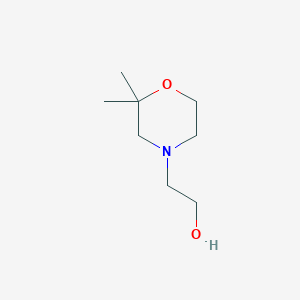

The molecular structure of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is C11H15N . The average mass is 161.249 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo [b]azepine from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one has also been reported .Applications De Recherche Scientifique

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Vasopressin Receptor Antagonists

The compound has been used in the synthesis of new putative antagonists of vasopressin receptors . The chemical identification of the compound was confirmed using 1H and 13C nuclear magnetic resonance .

Anti-HIV Agents

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized using 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antitubercular Agents

The compound has been used in the development of antitubercular agents . The 1,2,3-triazole moiety, which can be synthesized using 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, has shown promising results in this field .

Antiviral Agents

The compound has been used in the development of antiviral agents . The 1,2,3-triazole moiety, which can be synthesized using 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, has shown promising results in this field .

Antibacterial Agents

The compound has been used in the development of antibacterial agents . The 1,2,3-triazole moiety, which can be synthesized using 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, has shown promising results in this field .

Mécanisme D'action

Target of Action

The primary targets of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine are muscarinic (M3) receptors and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and neurotransmission.

Mode of Action

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine interacts with its targets by acting as an agonist at nicotinic acetylcholine receptors and a selective antagonist of muscarinic (M3) receptors . This means it can bind to these receptors and either stimulate (in the case of nicotinic acetylcholine receptors) or inhibit (in the case of M3 receptors) their activity.

Biochemical Pathways

The interaction of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine with its targets affects various biochemical pathways. As an agonist of nicotinic acetylcholine receptors, it can enhance cholinergic neurotransmission . As a selective antagonist of M3 receptors, it can inhibit the action of acetylcholine on these receptors, affecting pathways related to smooth muscle contraction and other physiological responses .

Result of Action

The molecular and cellular effects of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine’s action depend on its interaction with its targets. As an agonist of nicotinic acetylcholine receptors, it can enhance cholinergic neurotransmission, potentially affecting cognitive function and other neurological processes . As a selective antagonist of M3 receptors, it can inhibit the action of acetylcholine on these receptors, potentially affecting smooth muscle contraction and other physiological responses .

Orientations Futures

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research may focus on further exploring the biological properties of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and its potential applications in medical treatments.

Propriétés

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7,9,12H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVHEPOFTIRWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B3387597.png)